2-(2,3-Difluorophenyl)benzoic acid
Description
2-(2,3-Difluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid core substituted at the 2-position with a 2,3-difluorophenyl group.
Properties
IUPAC Name |
2-(2,3-difluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-7-3-6-9(12(11)15)8-4-1-2-5-10(8)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPLVCNWUTXQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683278 | |
| Record name | 2',3'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-01-6 | |
| Record name | 2',3'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and a halogenated benzoic acid under palladium catalysis. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(2,3-Difluorophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Structural Isomerism and Substitution Patterns
The position of fluorine atoms and the attachment site of the difluorophenyl group significantly affect molecular properties. Key analogues include:
Key Observations :
- Positional Isomerism : 4-(2,3-Difluorophenyl)benzoic acid (dFPB5) demonstrates antimicrobial activity against S. aureus, suggesting that the attachment site (4 vs. 2 on benzoic acid) modulates target binding .
- Substituent Effects: Mefenamic acid, which replaces fluorine with methyl groups and incorporates an amino linkage, exhibits anti-inflammatory activity via COX-2 inhibition . This highlights how fluorine’s electron-withdrawing nature may redirect biological targeting compared to electron-donating methyl groups.
Electronic and Steric Effects
- Fluorine vs. Methoxy Groups : Methoxy-substituted benzoic acids (e.g., 2,3-DMOBA in ) are used in UV-absorbing materials due to their electron-donating properties. In contrast, fluorine’s electron-withdrawing nature in this compound may enhance stability in oxidative environments or improve binding to electrophilic biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
